N-(2-Chloroethyl)dibutylamine chemical structure and physical properties
N-(2-Chloroethyl)dibutylamine chemical structure and physical properties
An In-Depth Technical Guide to N-(2-Chloroethyl)dibutylamine
Executive Summary: This guide provides a comprehensive technical overview of N-(2-Chloroethyl)dibutylamine, a key aliphatic amine intermediate. It details the compound's chemical structure, physicochemical properties, a robust synthetic pathway, and its applications, particularly as a precursor in pharmaceutical development. This document is intended for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into its synthesis, characterization, and safe handling.
Introduction
N-(2-Chloroethyl)dibutylamine, with CAS No. 13422-90-7, is a tertiary amine featuring two n-butyl groups and a reactive 2-chloroethyl moiety.[1][2] This structure places it within the broader class of nitrogen mustards, which are characterized by the N-(2-chloroethyl) functional group. While not a therapeutic agent itself, its structure makes it a valuable and versatile building block in organic synthesis. The chloroethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the dibutylaminoethyl fragment into more complex molecular architectures. This property is particularly exploited in the synthesis of pharmacologically active compounds, where the dibutylamino moiety can influence properties such as lipophilicity, receptor binding, and overall pharmacokinetic profiles.[2] Understanding the synthesis, properties, and reactivity of this intermediate is therefore crucial for its effective application in multi-step synthetic campaigns.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to its application in research and development. N-(2-Chloroethyl)dibutylamine is structurally defined as a dibutylamine core functionalized with a 2-chloroethyl group attached to the nitrogen atom.
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IUPAC Name: N-butyl-N-(2-chloroethyl)butan-1-amine[2]
Caption: Chemical structure of N-(2-Chloroethyl)dibutylamine.
Physicochemical Properties
The physical properties of N-(2-Chloroethyl)dibutylamine dictate its behavior in solution and during reactions, influencing choices of solvents, reaction conditions, and purification methods. The data presented below has been aggregated from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 191.74 g/mol | [1][2] |
| Boiling Point | 206.5 °C (at 760 mmHg) | [1] |
| Density | 0.903 g/cm³ | [1] |
| Flash Point | 78.7 °C | [1] |
| Vapor Pressure | 0.236 mmHg (at 25 °C) | [1] |
| Refractive Index | 1.449 | [3] |
| XLogP3 | 3.4 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
Expert Analysis: The high XLogP3 value of 3.4 indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents like ethers, toluene, and halogenated hydrocarbons, and poor solubility in water.[1][2] The boiling point of 206.5 °C allows for purification by vacuum distillation at a lower temperature to prevent thermal decomposition, a common risk for halogenated amines. The single hydrogen bond acceptor (the lone pair on the nitrogen atom) allows it to act as a base.
Synthesis Protocol and Mechanistic Insights
The most direct and industrially scalable synthesis of N-(2-Chloroethyl)dibutylamine is the chlorination of its corresponding alcohol precursor, 2-(dibutylamino)ethanol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product workup.
The reaction proceeds via the formation of a chlorosulfite ester intermediate. The nitrogen atom of the amino alcohol is first protonated by HCl (either present as an impurity or generated in situ). The hydroxyl group then attacks the thionyl chloride. In the key step, the lone pair on the nitrogen can participate in an intramolecular nucleophilic attack to form a transient aziridinium ion, which is then opened by the chloride ion. Alternatively, a direct Sₙ2 attack by chloride on the chlorosulfite ester can occur.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-chloroethylamine hydrochlorides.
Reaction: (C₄H₉)₂NCH₂CH₂OH + SOCl₂ → (C₄H₉)₂NCH₂CH₂Cl·HCl + SO₂
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Reagent Preparation: In a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 87.5 g (0.74 mol) of thionyl chloride. Cool the flask in an ice-water bath.
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Addition of Precursor: Slowly add 100 g (0.58 mol) of 2-(dibutylamino)ethanol dropwise to the stirred, cooled thionyl chloride over a period of 60-90 minutes.
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Causality: The reaction is highly exothermic. Slow, controlled addition is critical to manage the temperature and prevent uncontrolled evolution of gaseous byproducts. Cooling maintains the stability of the intermediate.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours, then gently warm to 40-50 °C for 1 hour to ensure the reaction goes to completion.
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Workup and Isolation: Cool the reaction mixture. Slowly and cautiously add the crude product to 300 mL of ice-cold diethyl ether. The hydrochloride salt of the product will precipitate.
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Trustworthiness: This self-validating step ensures that only the salt form of the product crashes out, leaving unreacted starting material and non-basic impurities in the ether.
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Purification: Collect the white crystalline solid by vacuum filtration and wash the filter cake with two 50 mL portions of cold diethyl ether to remove any residual thionyl chloride or starting material.
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Drying: Dry the product, N-(2-Chloroethyl)dibutylamine hydrochloride, under vacuum to a constant weight.
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Free-Basing (Optional): To obtain the free base, dissolve the hydrochloride salt in water, cool in an ice bath, and slowly add a 50% NaOH solution until the pH is >12. Extract the oily free base with dichloromethane or ether, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Caption: Synthetic workflow for N-(2-Chloroethyl)dibutylamine.
Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum will be characterized by signals corresponding to the two distinct alkyl chains.
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Butyl Groups: A triplet at ~0.9 ppm (6H, -CH₃), a multiplet at ~1.3 ppm (4H, -CH₂-CH₃), a multiplet at ~1.5 ppm (4H, -CH₂-CH₂-CH₃), and a triplet at ~2.5 ppm (4H, N-CH₂-).
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Chloroethyl Group: A triplet at ~2.8 ppm (2H, N-CH₂-CH₂Cl) and another triplet at ~3.6 ppm (2H, -CH₂Cl). The downfield shift of the terminal methylene is due to the strong deshielding effect of the adjacent chlorine atom.
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¹³C NMR: The carbon spectrum would show six distinct signals.
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Butyl Groups: ~14 ppm (-CH₃), ~21 ppm (-CH₂-CH₃), ~30 ppm (-CH₂-CH₂-CH₃), and ~54 ppm (N-CH₂-).
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Chloroethyl Group: ~56 ppm (N-CH₂-) and a significantly downfield-shifted carbon at ~42 ppm (-CH₂Cl). The carbon attached to chlorine is less deshielded than the nitrogen-attached carbon due to the relative electronegativity and influence of these heteroatoms on the carbon chemical shift.
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Mass Spectrometry (EI): The primary fragmentation pathway would be alpha-cleavage adjacent to the nitrogen atom.
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Molecular Ion (M⁺): A peak at m/z 191, accompanied by an M+2 peak at m/z 193 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.
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Major Fragments: A prominent peak at m/z 148 resulting from the loss of the propyl group (CH₂CH₂CH₃). Another significant fragment would be observed at m/z 134, corresponding to the loss of the butyl radical. The base peak is likely to be at m/z 120, from the loss of the entire chloroethyl group.
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Applications in Research and Development
N-(2-Chloroethyl)dibutylamine serves primarily as a lipophilic alkylating agent and a synthetic intermediate. Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to attack by various nucleophiles.
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Pharmaceutical Synthesis: It is a key building block for introducing the N,N-dibutylaminoethyl moiety into drug candidates. This group can modulate a molecule's basicity, lipophilicity, and ability to interact with biological targets. For example, related structures are found in compounds designed as antiarrhythmics, anticholinergics, and antihistamines. It is listed as an impurity of the antiarrhythmic drug Dronedarone.[2]
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Precursor to Alkylating Agents: The N-(2-chloroethyl) group is the core functional unit of nitrogen mustards, a class of compounds known for their cytotoxic properties due to their ability to alkylate DNA. While this specific compound is not a drug, it can be used as a starting material to synthesize more complex, targeted alkylating agents for anticancer research.[5]
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General Organic Synthesis: It can be used in the synthesis of more complex amines, quaternary ammonium salts, and heterocyclic systems through reactions with nucleophiles like other amines, alkoxides, or carbanions.
Safety and Handling
While a comprehensive toxicological profile for N-(2-Chloroethyl)dibutylamine is not publicly available, its structure as a chlorinated amine warrants significant precautions. Data from analogous compounds, such as dibutylamine and other nitrogen mustards, suggest it should be handled as a hazardous substance.
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Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage upon contact.
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Toxicity: It may be toxic if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been fully investigated.
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Handling Precautions:
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Work in a well-ventilated fume hood at all times.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and splash-proof safety goggles or a face shield.
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Avoid inhalation of vapors and direct contact with skin and eyes.
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Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-(2-Chloroethyl)dibutylamine is a fundamentally important chemical intermediate with a well-defined set of physicochemical properties that make it suitable for a range of synthetic applications. Its value lies in the reactive chloroethyl group, which allows it to function as a potent alkylating agent for the introduction of the dibutylaminoethyl fragment in drug discovery and materials science. A clear understanding of its synthesis from 2-(dibutylamino)ethanol, its predicted spectroscopic signature, and stringent safety protocols are essential for its effective and safe utilization in a laboratory or process chemistry setting.
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